TPSA Comparison: 4-Bromobenzo[d]thiazol-6-amine Exhibits 42% Lower Polar Surface Area Than 2-Amino-6-bromobenzothiazole
The topological polar surface area (TPSA) of 4-Bromobenzo[d]thiazol-6-amine is 38.91 Ų, compared to 67.15 Ų for the 2-amino-6-bromo positional isomer . This represents a 42% reduction in TPSA for the 4-bromo-6-amine isomer. TPSA values below 60 Ų are generally associated with favorable passive blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption [1]. The 2-amino-6-bromo isomer's TPSA of 67.15 Ų places it near the borderline of optimal CNS penetration, whereas the target compound's TPSA of 38.91 Ų falls well within the favorable range.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 38.91 Ų (4-Bromobenzo[d]thiazol-6-amine, CAS 2759360-72-8) |
| Comparator Or Baseline | 67.15 Ų (2-Amino-6-bromobenzothiazole, CAS 15864-32-1) |
| Quantified Difference | -28.24 Ų (42% lower TPSA for the target compound) |
| Conditions | Calculated molecular property from vendor technical datasheets (LeYan for target; Chemsrc for comparator) |
Why This Matters
The substantially lower TPSA of 4-bromobenzo[d]thiazol-6-amine predicts meaningfully superior passive membrane permeability compared to the 2-amino isomer, making it the preferable starting scaffold for CNS-penetrant or intracellular-targeted medicinal chemistry programs where cellular permeability is a critical selection criterion.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. TPSA < 60-70 Ų generally required for favorable BBB penetration; TPSA < 140 Ų for oral absorption. View Source
